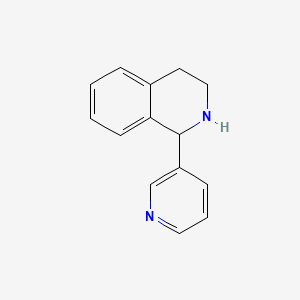

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of pyridine and tetrahydroisoquinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow chemistry and the use of automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding isoquinoline derivative.

Reduction: Reduction reactions can convert it to fully saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields isoquinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Applications De Recherche Scientifique

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

Mécanisme D'action

The mechanism of action of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparaison Avec Des Composés Similaires

- 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

- 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

- 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoline

Uniqueness: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness makes it a valuable scaffold for drug discovery and development .

Activité Biologique

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates the structural features of pyridine and tetrahydroisoquinoline, making it a valuable scaffold for drug discovery. Its potential therapeutic properties include anticancer, antimicrobial, and anti-inflammatory activities.

The compound has the following chemical characteristics:

- Chemical Formula : C12H12N2

- Molecular Weight : 188.24 g/mol

- CAS Number : 28731-40-0

This compound interacts with various molecular targets such as enzymes, receptors, and ion channels. The specific interactions lead to modulation of biological pathways, which can result in therapeutic effects. Notably, the compound may act as a ligand in biochemical assays and has been studied for its ability to inhibit certain enzymes and modulate ion channels.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated cytotoxic effects on HT-29 colon carcinoma cells at concentrations as low as 150 nM after 24 hours of incubation .

- Mechanism : The compound disrupts the cell cycle at the G0/G1 phase and reduces the expression of critical cyclins and cyclin-dependent kinases .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and has shown inhibition of growth in E. coli through enzyme inhibition mechanisms .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by interacting with specific receptors involved in inflammation processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Studies have shown that variations in substituents on the tetrahydroisoquinoline core can enhance or diminish its biological activity. For example:

- Substituent Variations : Modifications at different positions on the pyridine ring can significantly alter binding affinity and selectivity for biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline | Moderate anticancer activity | Different substitution pattern affecting activity |

| 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline | Antimicrobial properties | Variations in binding sites |

| 6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline | Anti-inflammatory and anticancer activities | Presence of methoxy groups enhancing bioactivity |

Case Studies

Several studies have highlighted the potential of this compound:

- Antimalarial Studies : A study focused on tetrahydroisoquinolone derivatives showed that compounds similar to this compound were potent against Plasmodium falciparum, indicating potential for further development as antimalarial agents .

- In Vivo Assays : In zebrafish models, treatment with this compound resulted in tumor regression at low concentrations (0.5 μM), showcasing its therapeutic promise in oncology .

Propriétés

IUPAC Name |

1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-6-13-11(4-1)7-9-16-14(13)12-5-3-8-15-10-12/h1-6,8,10,14,16H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUCZQQPRMLVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.